![molecular formula C20H13N3O3S2 B2733574 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 921870-11-3](/img/structure/B2733574.png)
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide:
Anticancer Activity
This compound has shown significant potential in anticancer research. Benzofuran derivatives, including this compound, have been studied for their ability to inhibit the growth of various cancer cell lines. The unique structure of the compound allows it to interact with cellular targets, leading to apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for developing new anticancer therapies.
Antimicrobial Properties
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable compound in the development of new antibiotics . This is particularly important in the fight against antibiotic-resistant bacteria.
Antiviral Applications
Research has indicated that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral RNA synthesis and protein assembly, which are critical steps in the viral life cycle . This property is being explored for the development of antiviral drugs, especially against viruses that have limited treatment options.
Anti-inflammatory Effects
The compound has been found to possess anti-inflammatory properties, making it useful in treating inflammatory diseases. It works by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in tissues . This application is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.
Neuroprotective Potential
Studies have shown that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can protect neuronal cells from damage caused by oxidative stress and neurotoxins . This neuroprotective effect is being investigated for potential treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative damage . This activity is beneficial in preventing cellular aging and in the treatment of diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes.
Enzyme Inhibition
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has been studied for its ability to inhibit various enzymes that are crucial for disease progression . For example, it can inhibit tyrosine kinases, which are involved in cancer cell proliferation, and acetylcholinesterase, which is a target in Alzheimer’s disease therapy.
Photodynamic Therapy
This compound is being explored for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells . The benzofuran moiety in the compound can generate reactive oxygen species upon light activation, leading to targeted destruction of cancer cells while sparing healthy tissue.
These applications highlight the versatility and potential of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Cancers | Free Full-Text | Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances
Future Directions
Thiazole derivatives have shown potential in various therapeutic applications. Future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also explore the potential of these compounds in treating various diseases and conditions.
properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-15-4-2-3-11-7-16(26-18(11)15)14-9-27-20(22-14)23-19(24)12-5-6-13-17(8-12)28-10-21-13/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMSJTTXQOGQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide |
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